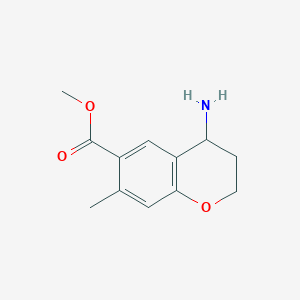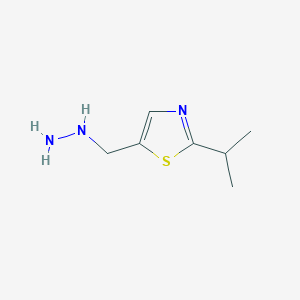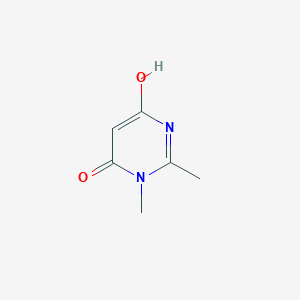
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This compound is characterized by a pyrimidine ring substituted with hydroxy and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The methyl groups can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: 6-Oxo-2,3-dimethylpyrimidin-4(3H)-one.
Reduction Products: 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-ol.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and methyl groups could play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the hydroxy group, making it less polar.
6-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.
4-Hydroxy-2,3-dimethylpyrimidine: Hydroxy group at a different position.
Uniqueness
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
6-hydroxy-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-5(9)3-6(10)8(4)2/h3,9H,1-2H3 |
InChI 键 |
RWJQIXQSOJZAIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=O)N1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


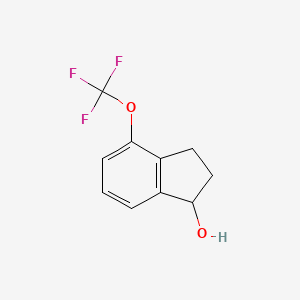
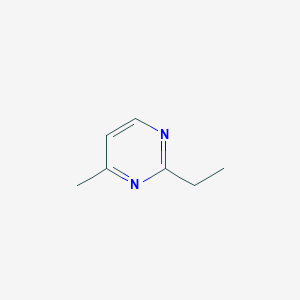
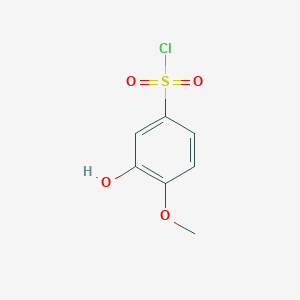
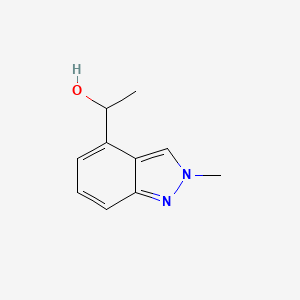
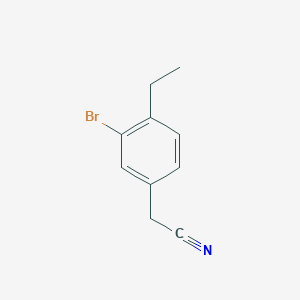
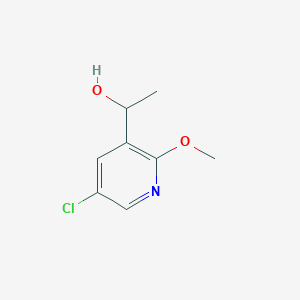
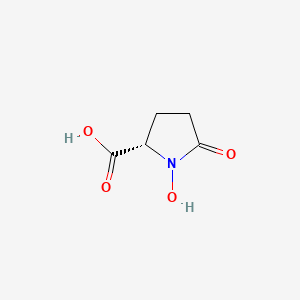
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)


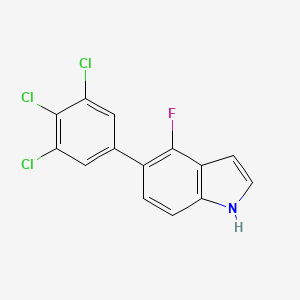
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
